(2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-phenoxyaniline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine
This compound has shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being studied for its ability to inhibit certain enzymes and pathways involved in disease processes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique structure allows it to impart specific properties to these materials, such as improved stability and colorfastness.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-methoxyphenyl)amino]-1-phenylprop-2-en-1-one
- (2E)-3-[(4-chlorophenyl)amino]-1-phenylprop-2-en-1-one
- (2E)-3-[(4-methylphenyl)amino]-1-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Properties
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(17-7-3-1-4-8-17)15-16-22-18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-16,22H/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOBZZMSCZGAY-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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